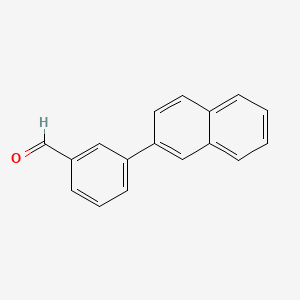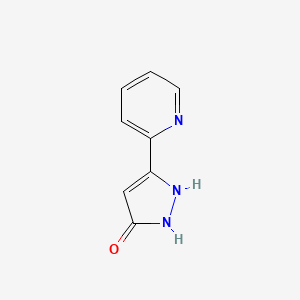
5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one
Übersicht
Beschreibung
“5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one” is a complex organic compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are a unique class of compounds that account for over half of all known organic compounds and have a broad range of physical, chemical, and biological properties . They are an important class of compounds for drug development .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one derivatives are involved in various chemical reactions, demonstrating significant synthetic utility. For instance, one-pot synthesis methods have been employed for creating novel compounds such as 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, highlighting the atom-economical approach of these processes (Ryzhkova & Elinson, 2022).
Photophysical and Spectroscopic Studies
Compounds containing the this compound moiety have been studied for their photophysical properties. Research shows that these compounds can exhibit various types of photoinduced reactions, including excited-state intramolecular and intermolecular proton transfer, which have implications for their potential use in photochemical applications (Vetokhina et al., 2012).
Pharmaceutical and Biological Applications
The pyrazole derivatives have shown promise in pharmacological research. For example, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives have been studied for their potential antiproliferative effects against various cancer cell lines, indicating their potential in cancer therapy (Ananda et al., 2017).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor activities of these compounds. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial and antifungal properties, as well as for their antitumor activity against liver cell lines, highlighting their potential in treating various diseases (El-Borai et al., 2012).
Material Science and Luminescent Properties
In material science, pyridine-pyrazole derivatives have been used in the synthesis of novel organic compounds for application in polymer light-emitting diodes (OLEDs). These compounds have shown significant potential in improving the performance and efficiency of OLEDs, indicating their importance in the field of electronic materials (Tang et al., 2014)
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-5-7(10-11-8)6-3-1-2-4-9-6/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRITVMCJWSVIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



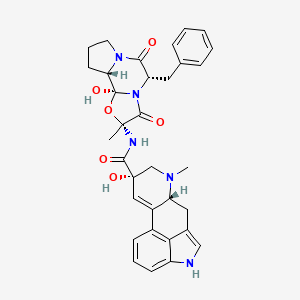
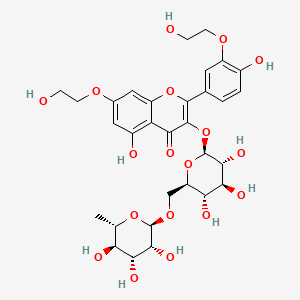
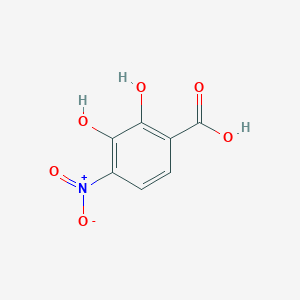
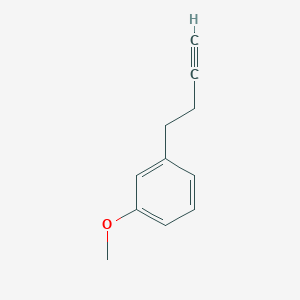
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)
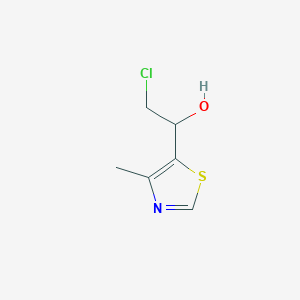

![1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one](/img/structure/B3330622.png)

